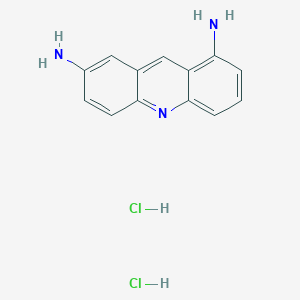

Acridine-1,7-diaminedihydrochloride

Description

Historical Context and Evolution of Acridine (B1665455) Chemistry

The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. wikipedia.orgencyclopedia.pub Initially, acridine and its derivatives were primarily recognized for their use as dyes. wikipedia.orgnumberanalytics.com A significant milestone in acridine chemistry was the Bernthsen acridine synthesis, a method that involves the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride to produce acridines. chemeurope.comnumberanalytics.com

Over the years, the field expanded beyond dyes as the unique chemical and physical properties of the acridine nucleus were further explored. Researchers discovered that the planar nature of the acridine ring allows it to intercalate into DNA, a finding that opened the door to its investigation for therapeutic purposes. chemeurope.comnih.gov This led to the development of various acridine-based drugs. The synthesis of acridine derivatives has also evolved, with numerous methods now known for producing a wide array of substituted acridines, including diaminoacridines. chemeurope.comrsc.orgrsc.org

Significance of Acridine Scaffolds in Molecular Recognition and Probe Development

The acridine scaffold is a privileged structure in the design of molecules for molecular recognition and as fluorescent probes. nih.gov Its planarity is a key feature, enabling it to interact with biological macromolecules like DNA and proteins through intercalation. chemeurope.comnih.gov The nitrogen atom within the heterocyclic ring system imparts a degree of basicity and allows for various chemical modifications. wikipedia.orgnumberanalytics.com

The development of fluorescent probes based on the acridine scaffold has been a particularly active area of research. rsc.orgmdpi.comresearchgate.net The inherent fluorescence of many acridine derivatives, coupled with their ability to bind to specific targets, makes them excellent candidates for visualizing and monitoring biological processes. nih.govmdpi.comresearchgate.net For instance, modifications to the acridine structure can lead to probes that are sensitive to their microenvironment, such as polarity and viscosity, allowing for dynamic monitoring within living cells. rsc.org Furthermore, the introduction of specific recognition moieties to the acridine scaffold can create highly selective sensors for various ions and biomolecules. rsc.orgnih.gov

Table 1: Key Structural Features of the Acridine Scaffold and Their Implications

| Structural Feature | Implication in Molecular Recognition and Probe Development |

| Planar Tricyclic System | Allows for intercalation into DNA and binding to flat hydrophobic pockets in proteins. |

| Nitrogen Heteroatom | Influences the electronic properties and provides a site for protonation and chemical modification. |

| Aromatic π-system | Contributes to the compound's fluorescence properties and ability to engage in π-π stacking interactions. |

| Substitutable Positions | Allows for the attachment of various functional groups to tune solubility, selectivity, and photophysical properties. |

Current Research Landscape Pertaining to Acridine-1,7-diaminedihydrochloride and Related Diaminoacridines

Current research on this compound and other diaminoacridines is multifaceted, exploring their potential in various scientific domains. A significant area of investigation is their application as dual-stage antiplasmodial agents, showing activity against both the blood and liver stages of the malaria parasite. nih.gov The synthesis of novel 4,9-diaminoacridines and 4-aminoacridines has been a focus, with efforts to develop more efficient and environmentally friendly synthetic routes. rsc.orgrsc.org

In the realm of materials science and sensor development, diaminoacridines are being explored for their fluorescent properties. For example, N,N′-(acridine-3,6-diyl)dipicolinamide, a derivative of a diaminoacridine, has been developed as a selective chemosensor for copper ions. rsc.org Research has also focused on the development of multi-target kinase inhibitors based on the acridine scaffold, with some 9-aminoacridine (B1665356) derivatives showing potential as dual inhibitors of VEGFR-2 and Src kinases. nih.gov

The biological activities of various diaminoacridine derivatives continue to be a subject of study. For instance, Acridine, 2,4-diamino-, monohydrochloride has demonstrated antimicrobial, antifungal, and antitumor activities. ontosight.ai Similarly, Acridine, 2,7-diamino-, hydrochloride is being investigated for its potential as a research tool in molecular biology and as a pharmaceutical candidate. ontosight.ai

Table 2: Recent Research on Diaminoacridines

| Compound/Derivative | Research Focus | Key Finding |

| 4,9-Diaminoacridines and 4-Aminoacridines | Antimalarial activity | Act as dual-stage antiplasmodial agents against Plasmodium falciparum and Plasmodium berghei. nih.gov |

| N,N′-(acridine-3,6-diyl)dipicolinamide | Fluorescent chemosensor | Demonstrates selective detection of copper ions (Cu2+) with a low limit of detection. rsc.org |

| 9-Aminoacridine derivatives | Kinase inhibition | Identified as potential novel dual inhibitors of VEGFR-2 and Src kinases. nih.gov |

| Acridine, 2,4-diamino-, monohydrochloride | Biological activity | Exhibits antimicrobial, antifungal, and antitumor properties. ontosight.ai |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H13Cl2N3 |

|---|---|

Molecular Weight |

282.17 g/mol |

IUPAC Name |

acridine-1,7-diamine;dihydrochloride |

InChI |

InChI=1S/C13H11N3.2ClH/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12;;/h1-7H,14-15H2;2*1H |

InChI Key |

CGEQGFXDJRVVKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Acridine 1,7 Diaminedihydrochloride

Novel Synthetic Pathways for Acridine-1,7-diaminedihydrochloride

While traditional methods like the Bernthsen, Ullmann, and Friedlander syntheses have long been employed for creating the acridine (B1665455) skeleton, recent research has focused on developing more efficient and environmentally friendly protocols. pharmaguideline.comnih.gov

Mechanochemical synthesis represents a significant advancement in green chemistry, offering a solvent-free or low-solvent approach to chemical reactions. This technique utilizes mechanical force, such as grinding or milling, to initiate reactions. For the synthesis of the acridine core, mechanochemical methods have been applied successfully to produce related structures like acridine-1,8-diones. researchgate.net These processes often involve a one-pot Hantzsch-type condensation reaction of aromatic aldehydes, dimedone, and an ammonium (B1175870) source. researchgate.netresearchgate.net The reaction can be promoted by microwave radiation under solvent- and catalyst-free conditions, leading to high yields and significantly reduced reaction times (e.g., 3-8 minutes). researchgate.net This approach offers a promising and sustainable route for producing the foundational acridine ring system, which can then be further modified to yield target compounds like this compound.

Table 1: Example of a Green Synthetic Approach for an Acridine Derivative

| Parameter | Description |

|---|---|

| Reaction Type | Hantzsch multicomponent reaction researchgate.net |

| Reactants | Dimedone, Aromatic Aldehydes, Ammonium Acetate researchgate.net |

| Method | Microwave radiation or use of a nanocatalyst researchgate.netresearchgate.net |

| Conditions | Solvent-free, catalyst-free (microwave) or use of a recyclable magnetic nanocatalyst researchgate.netresearchgate.net |

| Advantages | High efficiency, short reaction times, environmental friendliness, simple work-up researchgate.netresearchgate.net |

Functionalization and Derivatization at the Acridine-1,7-diamine Core

The presence of two primary amine groups on the acridine-1,7-diamine core provides reactive handles for a wide range of chemical modifications. These functionalizations are key to developing derivatives for specific applications, such as bioconjugation or targeted molecular interactions.

The primary amines of Acridine-1,7-diamine are nucleophilic and can react with electrophilic reagents to form stable covalent bonds. Succinimidyl esters (also known as NHS esters) are a prominent class of amine-reactive reagents used for bioconjugation. tocris.combiotium.com These esters react efficiently with non-protonated primary amines, such as those on the acridine diamine core or the ε-amino groups of lysine (B10760008) residues in proteins, to form a highly stable amide linkage. tocris.comnih.gov

The conjugation reaction is typically performed in a buffer with a slightly basic pH (around 8.0-9.0) to ensure the amine is deprotonated and thus sufficiently nucleophilic. tocris.com Buffers containing primary amines, such as Tris, must be avoided as they compete with the target molecule for reaction with the NHS ester. tocris.com The NHS ester itself is usually dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use, as the ester is susceptible to hydrolysis in aqueous environments. biotium.comnih.gov This methodology allows for the covalent attachment of various tags, including fluorescent dyes, biotin, or other reporter molecules, to the acridine diamine scaffold. biotium.comgenecopoeia.com

Table 2: General Protocol for Labeling Amines with Succinimidyl Esters

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Reagent Preparation | Dissolve the amine-containing compound (e.g., Acridine-1,7-diamine) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). biotium.com | Avoid amine-containing buffers like Tris. tocris.com |

| 2. Dye Preparation | Prepare a stock solution of the NHS ester dye (e.g., 10 mM) in anhydrous DMSO or DMF. tocris.combiotium.com | NHS esters are moisture-sensitive; prepare the solution immediately before use. tocris.com |

| 3. Reaction | Add the NHS ester solution to the amine solution while stirring. Incubate at room temperature for approximately 1 hour in the dark. tocris.combiotium.com | The molar ratio of dye to protein/compound may need to be optimized. genecopoeia.com |

| 4. Quenching (Optional) | Add a quenching buffer, such as Tris-HCl or glycine, to stop the reaction by consuming any unreacted NHS ester. tocris.com | This step prevents non-specific labeling in subsequent steps. |

| 5. Purification | Separate the labeled conjugate from unreacted dye and byproducts using methods like gel filtration or dialysis. genecopoeia.com | Proper purification is crucial for accurate downstream applications. |

Structural modification of the acridine ring is a key strategy for altering its physicochemical and pharmacological properties. nih.gov The goal of these modifications is often to enhance or modulate interactions with biological macromolecules like DNA or proteins. The planar aromatic structure of acridine allows it to intercalate into DNA, an interaction that can be fine-tuned by the addition of various side chains and functional groups. nih.govnih.gov

One strategy involves the synthesis of N-acylhydrazone derivatives, which contain the -CO-NH-N= unit. nih.gov The introduction of this pharmacophore can lead to compounds with significantly altered biological activities. Another approach is the addition of heteroacyclic moieties at specific positions on the acridine ring to influence interactions with unique DNA structures, such as G-quadruplexes. nih.gov These modifications can be introduced through multi-step synthetic sequences, demonstrating the versatility of the acridine core as a scaffold for developing molecules with highly specific functions. nih.govnih.gov

Table 3: Examples of Structural Modifications to the Acridine Core

| Modification Type | Example | Purpose/Outcome |

|---|---|---|

| Hydrazone Formation | Synthesis of N-acylhydrazone derivatives from an acridine carbohydrazide (B1668358) intermediate. nih.gov | To improve or alter physicochemical and pharmacological properties. nih.gov |

| Side-Chain Addition | Introduction of heteroacyclic moieties at positions 3 and 6 of the acridine ring. nih.gov | To stabilize G-quadruplex DNA structures. nih.gov |

| Ring Annulation | Synthesis of pyrrolo[2,3,4-kl]acridin-1(2H)-one derivatives. nih.gov | To create potent inhibitors of autophagy for cancer research. nih.gov |

| Isothiocyanate Derivatization | Reaction of acridin-9-yl isothiocyanate with hydrazides to form acridine-thiadiazole derivatives. nih.gov | To generate novel compounds with potential antitumor activities. nih.gov |

Advanced Spectroscopic and Structural Elucidation of Acridine 1,7 Diaminedihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of acridine (B1665455) derivatives.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For proflavine (B1679165), the aromatic protons on the acridine core appear in the downfield region (typically 6.5-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The protons of the amino groups can appear as broad signals, and their chemical shift is often dependent on the solvent and concentration. The symmetry of the 3,6-disubstituted pattern simplifies the spectrum compared to asymmetrically substituted acridines. Studies have utilized 500 MHz proton NMR to analyze the interactions between proflavine and deoxytetranucleotides, observing changes in chemical shifts to determine the thermodynamics of complex formation. tandfonline.comtandfonline.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. oregonstate.edu The carbon atoms of the acridine ring system typically resonate in the range of 110-150 ppm. chemicalbook.com Quaternary carbons, those without attached protons, generally show weaker signals. The carbons attached to the nitrogen atoms (C3, C6, and the central ring carbons C4a, C5a, C8a, C9a) are significantly influenced by the heteroatom's electronegativity and lone pair electrons. Complete assignment of both ¹H and ¹³C signals for proflavine derivatives has been achieved using a combination of 1D and 2D NMR techniques. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Proflavine Core

| scienceNucleus | grainTypical Chemical Shift Range (ppm) | notesNotes |

|---|---|---|

| Aromatic Protons (H1, H2, H4, H5, H7, H8) | ~7.0 - 8.5 | Specific shifts depend on position relative to amino groups. |

| Central Proton (H9) | ~8.5 - 9.0 | Typically the most downfield aromatic proton. |

| Amino Protons (-NH₂) | Variable (Broad) | Position is highly dependent on solvent, pH, and concentration. |

| Aromatic Carbons | ~110 - 150 | Includes both protonated and quaternary carbons. |

| Carbons bonded to Amino Groups (C3, C6) | ~145 - 155 | Downfield shift due to the electronegative nitrogen atom. |

For complex molecules like acridine derivatives, 2D NMR is indispensable for unambiguous signal assignment. nih.gov These experiments correlate signals across two frequency dimensions, revealing connections between nuclei. youtube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is crucial for tracing the connectivity of protons within the aromatic rings of the acridine scaffold.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate directly bonded ¹H and ¹³C nuclei. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, providing a powerful tool for assigning the carbon skeleton. youtube.comyoutube.com

Together, these 1D and 2D NMR techniques provide a complete picture of the molecular structure of diaminoacridines like proflavine, confirming the positions of the amino substituents and the integrity of the acridine core. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Solution-Phase Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For highly conjugated systems like acridines, this technique is particularly informative.

In a neutral aqueous solution (pH 7), proflavine exhibits two main absorption bands. nih.gov A sharp peak is observed in the UV region around 260 nm, and a broad, intense band appears in the visible region, peaking at approximately 444 nm. nih.govomlc.orgwikipedia.org This visible absorption band is responsible for the compound's characteristic yellow-orange color and is attributed to π-π* transitions within the conjugated acridine ring system.

Upon intercalation into DNA, the visible absorption peak of proflavine undergoes a characteristic red-shift (bathochromic shift) to around 460 nm and a decrease in molar absorptivity (hypochromism). nih.govnih.gov These spectral changes are considered classic indicators of an intercalative binding mode.

Table 2: UV-Vis Absorption Data for Proflavine in Aqueous Solution

| wavesParameter | colorizeValue | biotechCondition |

|---|---|---|

| λmax,1 | ~260 nm | Aqueous Buffer (pH 7.4) nih.govaatbio.com |

| λmax,2 | ~444 nm | Aqueous Buffer (pH 7.4) nih.govomlc.org |

| Molar Extinction Coefficient (ε) at λmax,2 | ~38,900 cm-1M-1 | at 444.8 nm omlc.org |

| λmax,2 (Bound to DNA) | ~460 nm | Intercalated in DNA duplex nih.gov |

Fluorescence Spectroscopy and Photophysical Characterization

Fluorescence spectroscopy provides insights into the electronic excited states of a molecule, including its emission properties and sensitivity to the local environment.

Proflavine is a fluorescent molecule. wikipedia.org When excited at its absorption maximum (e.g., ~444 nm), it exhibits a strong fluorescence emission with a maximum at approximately 511 nm in aqueous solution. aatbio.com This results in a significant Stokes shift of around 67 nm, which is the difference between the absorption and emission maxima. The fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons) of proflavine in water is reported to be approximately 0.34. omlc.org

Gas-phase studies have revealed that proflavine ions can exhibit dual emission from two closely-lying electronic states, with emission maxima at 447 nm and 484 nm. scholaris.ca The relative intensities of these bands are dependent on the excitation wavelength, suggesting complex excited-state dynamics. scholaris.canih.govacs.org

Table 3: Photophysical Properties of Proflavine

| flareParameter | colorizeValue | biotechCondition |

|---|---|---|

| Excitation λmax | ~444 nm | Aqueous Solution aatbio.com |

| Emission λmax | ~511 nm | Aqueous Solution aatbio.com |

| Stokes Shift | ~67 nm | Aqueous Solution aatbio.com |

| Fluorescence Quantum Yield (ΦF) | 0.34 | Water omlc.org |

| Fluorescence Quantum Yield (ΦF) (Bound to DNA) | 0.0286 | Intercalated in DNA duplex nih.govmdpi.com |

The fluorescence of proflavine is highly sensitive to its environment and can be "quenched" (diminished) by various processes. This quenching provides valuable information about molecular interactions.

Static Quenching : This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. The formation of proflavine dimers or higher-order aggregates at increased concentrations is a primary example of static self-quenching. rsc.org This process is characterized by a decrease in absorption intensity and fluorescence without a change in the fluorescence lifetime of the remaining free monomers.

Dynamic (Collisional) Quenching : This mechanism involves the collision of an excited-state fluorophore with a quencher molecule, leading to non-radiative de-excitation. This process reduces both the fluorescence intensity and the fluorescence lifetime.

Quenching by Biomolecules : A significant fluorescence quenching is observed when proflavine binds to DNA. nih.govmdpi.com This quenching is particularly efficient when proflavine intercalates near guanine-cytosine (G-C) base pairs. The mechanism is believed to involve photoinduced electron transfer from the guanine (B1146940) base to the excited proflavine molecule. The fluorescence quantum yield of proflavine can drop from 0.34 in solution to as low as 0.0286 when bound to DNA, indicating a highly efficient quenching pathway. nih.govmdpi.com Similarly, proflavine fluorescence can be quenched upon binding to proteins like bovine serum albumin (BSA) and trypsin, often through interactions with tryptophan residues. nih.gov Temperature-dependent studies help distinguish between static and dynamic quenching mechanisms; for proflavine interacting with DNA, a static quenching model is often dominant. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral properties of molecules in solution. youtube.comnih.gov It measures the differential absorption of left and right circularly polarized light. youtube.com While Acridine-1,7-diaminedihydrochloride itself is not inherently chiral, CD spectroscopy becomes an invaluable tool when studying its interactions with chiral macromolecules, such as proteins and nucleic acids. nih.govnih.gov

Acridine derivatives are well-known for their ability to intercalate into DNA. wikipedia.orgnih.gov Upon binding to the chiral DNA double helix, an induced CD (ICD) spectrum is observed for the achiral acridine molecule in the region of its electronic transitions (typically in the UV-visible range). The sign and magnitude of these ICD signals provide detailed information about the binding mode and the conformational changes in both the acridine derivative and the macromolecule upon complex formation. scilit.com

For this compound, one would expect that upon intercalation into DNA, the π-π* transitions of the acridine chromophore would exhibit distinct CD signals. The analysis of these signals can help to determine the orientation of the acridine ring within the DNA base pairs. scilit.com For instance, studies on the related compound proflavine (3,6-diaminoacridine) have utilized CD spectroscopy to characterize its binding to DNA. scilit.com Similar studies with this compound would be essential to elucidate its specific binding geometry and conformational preferences when interacting with biological targets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. libretexts.org For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable soft ionization techniques to generate the protonated molecular ion [M+H]⁺. nih.gov

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition. For this compound (C₁₃H₁₁N₃·2HCl), the molecular weight of the free base is 209.25 g/mol . wikipedia.orgnist.gov The mass spectrometer would detect the protonated molecule [C₁₃H₁₂N₃]⁺ at m/z 210.10.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, would reveal characteristic fragmentation pathways. nih.gov Based on the structure of this compound and general fragmentation patterns of amino-substituted aromatic compounds, several key fragmentation pathways can be predicted. libretexts.org The presence of amino groups would likely lead to the loss of ammonia (B1221849) (NH₃). nih.gov Cleavage of the acridine ring system would also produce a series of fragment ions characteristic of the tricyclic core.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 210.10 | [M+H]⁺ | - |

| 193.08 | [M+H - NH₃]⁺ | NH₃ |

| 183.08 | [M+H - HCN]⁺ | HCN |

| 166.06 | [M+H - NH₃ - HCN]⁺ | NH₃, HCN |

This table is predictive and based on common fragmentation patterns of related amino-aromatic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features. nih.gov

The presence of the dihydrochloride (B599025) salt means the amino groups will be protonated as ammonium (B1175870) groups (-NH₃⁺). This will significantly influence the N-H stretching region. The aromatic nature of the acridine core will also be evident.

Key expected IR absorption bands for this compound are detailed in the table below. These are based on known spectral data for aminoacridine derivatives. tandfonline.comfigshare.comresearchgate.net

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3400-3200 | N-H stretching | Primary amine (N-H) | Medium-Strong |

| 3200-2800 | N-H stretching | Ammonium salt (-NH₃⁺) | Strong, Broad |

| 3100-3000 | C-H stretching | Aromatic C-H | Medium |

| 1650-1580 | C=C stretching | Aromatic ring | Medium-Strong |

| 1620-1550 | N-H bending | Primary amine (N-H) | Medium-Strong |

| 1500-1400 | C=N stretching | Acridine skeleton | Medium |

| 850-750 | C-H bending (out-of-plane) | Aromatic C-H | Strong |

This table is based on characteristic IR frequencies for aminoacridines and aromatic amines. tandfonline.comyoutube.com

The broad absorption in the 3200-2800 cm⁻¹ range would be a key indicator of the ammonium salt. The aromatic C=C and C=N stretching vibrations confirm the acridine skeleton, while the out-of-plane C-H bending bands can provide information about the substitution pattern on the aromatic rings. tandfonline.com

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can elucidate precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. utah.edu

For this compound, obtaining a high-quality single crystal is the first critical step. nih.gov Once a suitable crystal is grown, single-crystal X-ray diffraction analysis would be performed. This would unambiguously confirm the connectivity of the atoms and provide a detailed picture of the molecular geometry.

The crystal structure of the related compound proflavine (3,6-diaminoacridine) has been determined, often in complex with DNA. rcsb.org From such studies, we can anticipate key structural features for this compound. The acridine ring system is expected to be nearly planar. The protonation of the two amino groups and the heterocyclic nitrogen by hydrochloric acid would result in a cationic acridine species with chloride counter-ions. The crystal packing would likely be dominated by strong hydrogen bonding interactions between the ammonium groups and the chloride ions, as well as π-π stacking interactions between the planar acridine rings. whiterose.ac.uk

Table 3: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C-C bond lengths (aromatic) | ~1.36-1.41 Å |

| C-N bond lengths (amino) | ~1.46-1.49 Å |

| C-N-C bond angle (in ring) | ~118-122° |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

This table provides expected values based on crystallographic data of similar organic salts and acridine derivatives. rcsb.orgweizmann.ac.il

The precise determination of the crystal structure is vital for understanding the solid-state properties of this compound and provides a basis for computational modeling and structure-based drug design efforts. nih.gov

Theoretical and Computational Investigations of Acridine 1,7 Diaminedihydrochloride Interactions

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules like acridine-1,7-diaminedihydrochloride. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical reactivity and interaction potential.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In studies of various acridine (B1665455) derivatives, it has been observed that these compounds generally exhibit a significant HOMO-LUMO energy gap. bnmv.ac.in For instance, computational analyses of acridone (B373769), 9-aminoacridine (B1665356) hydrochloride hydrate, proflavin, acridine orange, and acridine yellow using Density Functional Theory (DFT) have shown that acridone possesses the largest HOMO-LUMO gap in both ground and excited states. bnmv.ac.in This indicates that one-way electron transfer is most feasible with this particular derivative. bnmv.ac.in Furthermore, acridine derivatives tend to have higher ionization potentials and electron affinities in the excited state compared to the ground state, suggesting a greater willingness to accept electrons in the excited state. bnmv.ac.in

The kinetic stability of a molecule is directly related to the HOMO-LUMO energy gap; a larger gap implies greater stability. nih.gov The introduction of different functional groups to the acridine scaffold can modulate this energy gap. For example, studies on functionalized diamondoids have shown that push-pull character, created by electron-donating and electron-withdrawing groups, can lower the HOMO-LUMO gap. nih.gov Conversely, introducing multiple electronegative groups can result in a maximal HOMO-LUMO gap. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps of Acridine Derivatives This table presents hypothetical data based on typical findings for acridine derivatives to illustrate the concept.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Acridine | -6.2 | -1.8 | 4.4 |

| 9-Aminoacridine | -5.8 | -1.5 | 4.3 |

| Proflavin | -5.5 | -2.0 | 3.5 |

| Acridine Orange | -5.7 | -1.9 | 3.8 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netlibretexts.org The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Typically, red and orange areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. youtube.com Green and yellow areas usually denote neutral or weakly interacting regions. youtube.com

For acridine derivatives, MEP maps reveal the distribution of charge across the planar ring system and any attached functional groups. In a study of 9-aminoacridine, MEP maps showed that the electrostatic potential is significantly influenced by N-protonation. rsc.org The protonated form exhibits a more positive potential around the acridine ring system, which can influence its interaction with negatively charged biomolecules like DNA. rsc.org The topology of the MESP, including the identification of critical points, can further elucidate the reactive sites of the molecule. mdpi.com The negative-valued MESP critical points, for instance, can act as attractors for cations. mdpi.com

Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as an acridine derivative, and a biomolecule, like DNA or a protein. youtube.com These simulations model the movement of atoms over time, offering insights into the stability of the complex, conformational changes, and the specific interactions that hold the complex together. youtube.comyoutube.comyoutube.com

MD simulations have been extensively used to study the binding of diacridines (two acridine units linked together) to DNA. nih.gov These studies have shown that the length of the linker chain between the acridine moieties is crucial for the binding mode. nih.gov For example, simulations have indicated that diacridines with linkers of six or more methylene (B1212753) units can bis-intercalate into DNA, spanning two base pairs, without violating the neighbor exclusion principle. nih.gov This level of detail is difficult to obtain from experimental methods alone. The simulations are performed in explicit solvent, which allows for a realistic representation of the cellular environment. nih.gov

Density Functional Theory (DFT) in Mechanistic and Stability Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov It is particularly useful for studying reaction mechanisms and the stability of chemical compounds in different environments. mdpi.com

DFT has been employed to study the stability of novel aza-acridine derivatives in aqueous media. mdpi.com These studies found that the moderate biological activity of some derivatives could be attributed to their instability and hydrolysis. mdpi.com Computational experiments at the DFT level, combined with mass spectrometry, helped to verify the hydrolysis mechanism. mdpi.com Furthermore, DFT can be used to calculate various chemical descriptors, such as ionization potential, electron affinity, hardness, softness, and electronegativity, which provide a comprehensive understanding of the molecule's chemical behavior. bnmv.ac.inresearchgate.net For instance, a systematic computational study of several acridine derivatives using DFT revealed that acridone has the highest stability among the studied compounds. bnmv.ac.in

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. ajol.infonih.gov This method is crucial in drug design and for understanding the molecular basis of a ligand's biological activity.

Protein-Ligand Docking

In protein-ligand docking, the acridine derivative is treated as the ligand, and a target protein is the receptor. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. nih.gov

Docking studies are also instrumental in understanding the interaction of acridine derivatives with DNA. nih.govbonvinlab.orgyoutube.com These simulations can predict whether a compound binds in the major or minor groove of DNA or intercalates between the base pairs. The planar structure of the acridine ring is well-suited for intercalation. Docking can help to identify the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the acridine-DNA complex.

Table 2: Illustrative Docking Scores of Acridine Derivatives with a Hypothetical Protein Target This table presents hypothetical data to illustrate the output of molecular docking studies.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.5 | ASP120, TYR150, LYS88 |

| 9-Aminoacridine | -7.9 | ASP120, PHE154 |

| Proflavin | -9.2 | GLU90, ARG110, TRP114 |

Nucleic Acid-Ligand Docking

Theoretical and computational investigations, specifically through nucleic acid-ligand docking simulations, have been instrumental in elucidating the binding mechanisms of acridine derivatives with DNA. While specific docking studies on this compound are not extensively documented in publicly available literature, the well-studied interactions of its isomer, proflavine (B1679165) (3,6-diaminoacridine), and other similar acridine compounds provide a robust model for understanding its probable binding modes and interactions at the molecular level. wikipedia.orgresearchgate.net

The primary mode of interaction for small molecules like acridine derivatives with DNA is intercalation, a process where the planar acridine ring system inserts itself between the base pairs of the DNA double helix. rsc.orgmdpi.com This intercalation is a critical first step in the biological activity of many of these compounds. nih.gov Molecular docking simulations of related acridine compounds consistently predict this intercalative binding.

These computational models reveal that the stability of the DNA-ligand complex is governed by a combination of forces. Van der Waals interactions and hydrogen bonding between the intercalator and the DNA play a significant role. nih.gov For diaminoacridines, the amino groups are crucial for forming hydrogen bonds with the phosphate (B84403) backbone or the base pairs of the DNA, further stabilizing the complex. In the case of this compound, the 1- and 7-amino groups are positioned to act as hydrogen bond donors, likely interacting with the phosphate groups in the major or minor groove of the DNA.

Molecular dynamics simulations performed on analogous compounds, such as imidazoacridinones, have shown that the DNA environment induces significant conformational changes in the ligand's side chains. nih.gov These changes are driven by electrostatic and van der Waals forces, and the final geometry of the intercalation complex is dependent on the specific chemical structure of the ligand. nih.gov

The "neighbor-exclusion principle" is a key concept observed in the binding of intercalating agents to DNA, suggesting that binding typically occurs at every other base-pair site. nih.gov Molecular mechanics and dynamics simulations have been employed to study this phenomenon, indicating that while there may not be a strong stereochemical preference, factors like vibrational entropy and polyelectrolyte effects could contribute to this observed binding pattern. nih.gov

The binding affinity of acridine derivatives to DNA can be quantified through computational methods, often expressed as binding energy. For instance, docking studies on proflavine with various protein targets involved in cancer pathways have shown binding energies in the range of -3.34 to -6.98 kcal/mol. nih.gov While these are protein-ligand interactions, they illustrate the binding potential of the acridine scaffold. Studies on other 3,9-disubstituted acridines have reported DNA binding constants (Kb) in the range of 2.81–9.03 × 104 M−1, indicating strong interactions. nih.gov

A representative data table summarizing typical findings from docking studies of acridine derivatives with DNA is presented below. It is important to note that this data is based on closely related analogues and serves to illustrate the nature of the interactions.

| Compound Class | DNA Target | Predicted Binding Mode | Key Interacting Residues/Moieties | Representative Binding Energy (kcal/mol) |

| Diaminoacridines (e.g., Proflavine) | d(CGCGCG)2 | Intercalation | GC-rich sequences, Phosphate backbone | Not explicitly calculated in all studies, but strong affinity is noted. |

| 9-Anilinoacridines | Generic B-DNA | Intercalation | Interactions influenced by substituent electronic effects | Strong binding affinity demonstrated through QSAR studies. |

| Imidazoacridinones | d(GCGCGCGCGCGC)2 | Intercalation with side chain in groove | Phosphate backbone, Base pairs | Interaction energy is significant enough to induce conformational changes. |

This table is illustrative and compiles data from studies on various acridine derivatives to represent the expected interactions of this compound.

Molecular Interactions and Recognition Mechanisms of Acridine 1,7 Diaminedihydrochloride

Nucleic Acid Binding and Intercalation Mechanisms

The planar tricyclic structure of the acridine (B1665455) core is the key feature that allows these molecules to insert themselves between the base pairs of DNA and RNA, a process known as intercalation. This interaction is further stabilized by electrostatic forces between the protonated amino groups of the acridine derivative and the negatively charged phosphate (B84403) backbone of the nucleic acids.

DNA Intercalation: Structural Perturbations and Energetics

The primary mode of interaction for many acridine derivatives with DNA is intercalation. This process involves the insertion of the planar acridine ring between adjacent base pairs of the DNA double helix. This insertion leads to significant structural changes in the DNA, including an unwinding of the helix and an increase in the distance between the base pairs at the intercalation site. Solid-state NMR studies on the complex of proflavine (B1679165) with DNA have shown that the drug is stacked with its aromatic ring plane perpendicular to the fiber axis and is essentially immobile within the intercalation site. nih.gov Furthermore, these studies revealed profound changes in the orientation of the phosphodiester backbone upon proflavine binding, with some phosphodiesters tilting almost parallel to the helix axis and others nearly perpendicular, which likely compensates for the unwinding of the DNA. nih.gov

Computational modeling has provided deeper insights into the intercalation process. For proflavine, linked-atom molecular modeling has been used to determine the steric and torsional requirements for its insertion into A-DNA. nih.gov These models suggest an optimal conformation for intercalation with minimal helical unwinding, which could be relevant for its mutagenic activity. nih.gov

The sequence preference of acridine derivatives is influenced by the substituents on the acridine ring. Kinetic studies on the interaction of proflavine with DNA of varying base compositions have revealed a preference for GC-rich regions. nih.gov The equilibrium constant for the initial non-intercalated complex of proflavine with DNA was found to be an order of magnitude greater for M. lysodeikticus DNA (72% G+C) compared to calf thymus DNA (42% G+C), suggesting that a higher GC content favors the formation of this intermediate complex. nih.gov

Structure-activity relationship studies on platinum-acridine hybrids have highlighted that the level of cell kill is critically dependent on the rapid formation of monofunctional intercalative hybrid adducts in alternating pyrimidine-purine dinucleotide sequences. nih.gov While this is a more complex system, it underscores the importance of sequence in the biological activity of intercalating agents. For acridine dimers, the optical characteristics, such as fluorescence intensity, have been shown to be dependent on the DNA sequence, with one dimer showing a fluorescence intensity that varies with the fourth power of the A+T content, suggesting a preference for AT-rich regions in that specific case. nih.gov

The binding of acridine derivatives to DNA is a dynamic process involving initial electrostatic interactions followed by the insertion of the aromatic ring into the DNA helix. Temperature-jump kinetic studies with proflavine have elucidated a two-step binding mechanism. nih.gov The first step is a rapid external binding, followed by a slower intercalation step.

All-atom metadynamics simulations of proflavine have provided a detailed free energy landscape of the intercalation and de-intercalation process, suggesting that these events occur through the major groove of the DNA. rsc.org These simulations also revealed a stable, non-intercalated state in the minor groove, which acts as an "abortive" site and increases the effective barrier for intercalation, explaining the millisecond timescale observed in kinetic experiments. rsc.org The barrier for intercalation from the minor groove is attributed to the desolvation energy of the DNA and a loss of entropy, whereas the barrier from the major groove is primarily entropic. rsc.org

Table 1: Kinetic Parameters for Proflavine Binding to DNA

| DNA Type | Binding Step | Rate Constant | Reference |

| poly[d(A-T)] | External Binding (k_on) | ~10^8 M⁻¹s⁻¹ | nih.gov |

| poly[d(A-T)] | Intercalation (k_intercalation) | ~10^3 s⁻¹ | nih.gov |

| poly[d(A-T)] | De-intercalation (k_deintercalation) | ~10 s⁻¹ | nih.gov |

Table 2: Thermodynamic Parameters for Proflavine-DNA Interaction

| Parameter | Value | Method | Reference |

| Binding Free Energy (ΔG) | Varies with ionic strength | Spectroscopic Analysis | nih.gov |

| Enthalpy Change (ΔH) | Favorable (negative) | Calorimetry | nih.gov |

| Entropy Change (ΔS) | Unfavorable (negative) | Calorimetry | nih.gov |

RNA Binding: Electrostatic Attractions and Intercalation

In addition to DNA, acridine derivatives can also bind to RNA. The interaction with RNA is also thought to involve a combination of intercalation between base pairs in double-stranded regions and electrostatic interactions with the phosphate backbone. Studies with 9-aminoacridine (B1665356) have shown that it can bind to RNA in vitro, which is believed to contribute to its biological effects. nih.govmdpi.com

The complex secondary and tertiary structures of RNA molecules, such as hairpin loops and bulges, can provide specific binding sites for small molecules like acridine derivatives. While direct evidence for Acridine-1,7-diaminedihydrochloride is lacking, the general principles of small molecule-RNA recognition suggest that the specific geometry and charge distribution of the 1,7-diamino isomer would influence its affinity for different RNA structural motifs. The ability of a ligand to discriminate between different RNA structures is a key aspect of developing RNA-targeted therapeutics.

A significant consequence of the interaction of acridine derivatives with RNA is the disruption of ribosome biogenesis. The ribosome is a complex machinery composed of ribosomal RNA (rRNA) and proteins, and its assembly is a tightly regulated process. Studies on 9-aminoacridine have demonstrated that it inhibits both the transcription of precursor rRNA (pre-rRNA) and the subsequent processing of these precursors into mature rRNAs. nih.govmdpi.com This leads to a rapid shutdown of ribosome production. nih.govmdpi.com This inhibition of ribosome biogenesis is a promising strategy for anticancer therapies, as cancer cells often have an increased demand for protein synthesis and are thus more sensitive to the disruption of this process. nih.gov The ability of 9-aminoacridine to bind to RNA is thought to be a key factor in its ability to interfere with the post-transcriptional steps of pre-rRNA maturation. nih.govmdpi.com

Fluorescent Intercalator Displacement Assays

Fluorescent Intercalator Displacement (FID) assays are a common and effective method for studying the binding of ligands to nucleic acids. The principle of this assay relies on the competition between the compound of interest and a fluorescent probe, such as ethidium (B1194527) bromide, that has a high affinity for DNA and exhibits significantly enhanced fluorescence when intercalated.

When this compound is introduced into a solution containing DNA pre-saturated with a fluorescent intercalator, it competes for the intercalation sites between the DNA base pairs. As the acridine derivative binds to and intercalates into the DNA helix, it displaces the fluorescent probe. This displacement causes the probe to be released into the aqueous solution, where its fluorescence is quenched. The resulting decrease in fluorescence intensity is directly proportional to the binding affinity and concentration of the acridine compound. This method allows for the quantitative determination of binding constants.

Studies on various acridine derivatives have utilized this principle to confirm their intercalative binding mode. For instance, acridine-peptide conjugates have been designed where the acridine moiety serves as an intercalating module, and its binding can be assessed through such displacement assays bldpharm.com. The design of these modular ligands often leverages the stacking ability of the acridine's aromatic moiety to achieve high-affinity binding bldpharm.com.

Protein and Enzyme Interaction Modalities

The planar aromatic system and charged amino groups of this compound enable it to interact with a range of proteins and enzymes, often leading to the modulation of their function. These interactions are highly dependent on the specific topology and electrostatic environment of the protein's binding pocket.

Acridine derivatives are well-documented inhibitors of several key enzymes involved in DNA metabolism and maintenance, primarily through mechanisms related to their DNA-intercalating ability.

Topoisomerases: These enzymes are crucial for resolving topological problems in DNA, such as supercoiling, that arise during replication and transcription. Acridine derivatives can act as topoisomerase inhibitors or poisons nih.gov.

Topoisomerase Poisons: Compounds like amsacrine, a well-known acridine derivative, function by stabilizing the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the DNA strand after inducing a break nih.govnih.gov. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and subsequent cell death.

Catalytic Inhibitors: Other acridine derivatives function as catalytic inhibitors. They can interfere with the binding of the enzyme to DNA or inhibit ATP binding, which is necessary for the enzyme's catalytic cycle, without trapping the cleavable complex nih.govwikipedia.org. Studies on novel 3,9-disubstituted acridines have demonstrated potent inhibitory activity against both topoisomerase I and topoisomerase IIα nih.gov.

Telomerases: Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In many cancer cells, telomerase is overactive, enabling replicative immortality. Acridine derivatives have been designed to inhibit telomerase by stabilizing G-quadruplex structures nih.govnih.gov. The G-rich sequences of telomeric DNA can fold into these four-stranded structures. Acridine compounds can bind to and stabilize these G-quadruplexes, which blocks the telomerase enzyme from accessing and extending the telomere, ultimately leading to telomere shortening and cell senescence nih.govnih.gov.

Poly(ADP-ribose) Polymerases (PARPs): PARP enzymes are central to the repair of single-strand DNA breaks through the base excision repair pathway taylorfrancis.com. PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells that have mutations in genes like BRCA1 or BRCA2 (and are therefore deficient in repairing double-strand breaks via homologous recombination), inhibiting PARP leads to the accumulation of unrepaired single-strand breaks. These breaks are converted into double-strand breaks during DNA replication, which cannot be repaired in the absence of a functional homologous recombination pathway, leading to cancer cell death morressier.com. Benzimidazole acridine compounds have been noted for their cytotoxic activity against dual Topoisomerase and PARP-1 nih.gov.

| Enzyme Target | Mechanism of Inhibition by Acridine Derivatives | Key Research Findings |

| Topoisomerases (I & II) | Stabilization of the enzyme-DNA cleavable complex (poisons) or interference with DNA binding/ATP hydrolysis (catalytic inhibitors). nih.govnih.gov | Various substituted acridines show potent inhibition, with activity depending on the substitution pattern. nih.govwikipedia.org |

| Telomerase | Stabilization of G-quadruplex structures in telomeric DNA, blocking enzyme access. nih.govnih.gov | Trisubstituted acridines like BRACO-19 reduce telomerase activity and lead to telomere shortening. nih.gov |

| PARPs | Exploitation of synthetic lethality in DNA repair-deficient cells. taylorfrancis.commorressier.com | Benzimidazole acridines have shown activity against PARP-1. nih.gov |

Riboflavin-binding proteins (RBPs) are carrier proteins responsible for transporting riboflavin (B1680620) (Vitamin B2) and its coenzyme forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) taylorfrancis.comgoogle.com. Elevated levels of RBP have been associated with certain cancers, making it a potential target for therapeutic intervention nih.gov. The structural core of riboflavin, the isoalloxazine ring, is a three-ring heterocyclic system that shares some structural resemblance with the acridine nucleus. This similarity suggests a potential for competitive binding. While direct studies detailing the binding of this compound to RBPs are not widely available in the surveyed literature, related diaminoacridines like chrysaniline and its isomer benzoflavin are known dyestuffs derived from acridine, highlighting the chemical versatility of this scaffold wikipedia.org. Given that RBP can be a point of intervention for therapeutic drugs against cancer, exploring the binding affinity of acridine derivatives could be a relevant area of research nih.gov.

Voltage-gated ion channels are critical for signal transduction in excitable cells like neurons and muscle cells nih.govnih.gov. The modulation of these channels represents a key mechanism for many therapeutic agents. While specific studies on the direct modulation of voltage-dependent sodium channels by this compound are limited in the available research, the broader acridine chemical class has been investigated for such properties. A patent for acridine-dione derivatives describes their action as potassium channel openers, which can be beneficial in treating conditions like hypertension and asthma nih.gov. This indicates that the acridine scaffold is capable of being functionalized to interact specifically with ion channel proteins. The modulation can occur through various mechanisms, including direct binding to the channel pore, altering the voltage-dependent gating mechanism, or acting as either an agonist or antagonist depending on the specific compound and channel subtype nih.gov.

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of phospholipids (B1166683) to release fatty acids, most notably arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes researchgate.net. Inhibition of PLA2 is therefore a target for anti-inflammatory drug development. The mechanism of inhibition can involve direct interaction with the enzyme's active site or interference with its binding to the phospholipid substrate at the lipid-water interface researchgate.netresearchgate.net. Structural analysis of known PLA2 inhibitors reveals that many possess both a hydrophobic moiety and polar functional groups, which are features present in this compound nih.gov. Although acridines are not listed among the classical PLA2 inhibitor families like indoles or piperazines, their chemical structure is theoretically compatible with the requirements for binding nih.gov. Further research would be needed to confirm and characterize any direct inhibitory activity of this compound against PLA2.

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

The planar and aromatic nature of the acridine ring makes it an ideal building block for creating ordered, non-covalent supramolecular structures. These assemblies are governed by a combination of intermolecular forces, including π-π stacking, hydrogen bonding, and electrostatic interactions.

π-π Stacking and Self-Assembly: Acridine molecules have a strong tendency to stack on top of one another, driven by favorable π-π interactions between their aromatic rings. This can lead to the formation of various aggregates and nanostructures. For example, studies with acridine orange have shown that it self-assembles at a mica/water interface to form ordered, nanostriped H-type aggregates google.com. Similarly, other acridine derivatives can form one-dimensional tapes and continuous π-π stacking chains in the solid state nih.gov. The presence of the 1,7-diamino groups can further direct this assembly through intermolecular hydrogen bonding.

Host-Guest Chemistry: The acridine scaffold can participate in host-guest chemistry, where it can be encapsulated within a larger host molecule or act as a host for smaller guests. The formation of these complexes depends on molecular recognition, driven by size, shape, and chemical complementarity researchgate.net. For instance, acridine derivatives can be encapsulated within host molecules like dendrimers. Understanding the dynamics of these host-guest systems is crucial, as encapsulation can alter the properties of the guest molecule or be used to create nanoscale reaction vessels. The assembly can be programmed through specific interactions, such as hydrogen bonding, to create tailored soft materials with distinct properties.

| Interaction Type | Description | Governing Forces | Resulting Structures |

| Self-Assembly | Spontaneous organization of individual acridine molecules into ordered aggregates. google.com | π-π stacking, hydrogen bonding, electrostatic interactions. | Nanostripes, 1D tapes, H-type aggregates, π-stacking chains. nih.govgoogle.com |

| Host-Guest Chemistry | Formation of a complex between an acridine molecule (guest) and a larger receptor molecule (host). | Molecular recognition, shape/size complementarity, non-covalent interactions. | Inclusion complexes, encapsulated acridines. |

Advanced Research Applications and Methodological Development

Acridine-1,7-diaminedihydrochloride as a Molecular Probe for Biomolecules

Acridine (B1665455) derivatives are widely recognized for their utility as molecular probes due to their ability to bind to biomolecules, particularly nucleic acids, and exhibit distinct changes in their photophysical properties upon binding. The planar structure of the acridine ring is central to its primary mode of interaction with DNA and RNA: intercalation. This process involves the insertion of the planar molecule between the base pairs of a nucleic acid double helix.

The binding affinity and specificity of diaminoacridines can be influenced by the position of the amino substituents. This interaction is primarily stabilized by van der Waals forces and hydrophobic interactions between the acridine ring and the stacked base pairs. Upon intercalation, the constrained environment significantly alters the electron distribution of the acridine molecule, leading to changes in its fluorescence emission. For example, many acridine dyes show a significant increase in fluorescence quantum yield when intercalated into DNA, as the rigid environment reduces non-radiative decay pathways.

While detailed binding studies for the 1,7-diamino isomer are not extensively documented, research on proflavine (B1679165) (3,6-diaminoacridine) demonstrates that these probes can exhibit preferences for specific base pair sequences. For instance, the fluorescence of proflavine is known to be significantly quenched when it intercalates into G-C base pairs, whereas its fluorescence is enhanced when binding to A-T rich regions. This differential response allows such probes to report on the base composition of nucleic acids. Furthermore, acridine derivatives can be functionalized to create probes that target other biomolecules or sense specific ions and small molecules in biological systems. mdpi.comnih.gov

Fluorescence Resonance Energy Transfer (FRET) Applications in Proximity Sensing

Fluorescence Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon that describes the non-radiative transfer of energy from an excited-state fluorophore (the donor) to a nearby chromophore (the acceptor). ulab360.combu.edu The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. instras.com This "spectroscopic ruler" capability makes FRET a powerful tool for studying molecular proximity and dynamics. nih.gov

Acridine derivatives, with their characteristic fluorescence properties, can serve as effective donors or acceptors in FRET pairs. For a FRET system to function, the emission spectrum of the donor molecule must overlap with the absorption spectrum of the acceptor. instras.com A study utilizing Acridine Orange (a 3,6-diaminoacridine derivative) as a donor and Rhodamine 6G as an acceptor demonstrated effective energy transfer, which was then applied to develop a bioanalytical method for determining Vitamin B12 levels. nih.gov Although this study uses a different isomer, the principles are directly applicable to a potential FRET pair involving this compound, provided a suitable acceptor with appropriate spectral overlap is chosen.

FRET is a powerful technique for elucidating the structure and conformational changes of biomolecules like nucleic acids and proteins. nih.gov By strategically placing a FRET donor and acceptor at two different locations on a macromolecule, changes in the distance between these points can be monitored in real-time by observing changes in FRET efficiency.

For nucleic acids, this approach can be used to study folding, the formation of complex structures like G-quadruplexes, and the dynamics of DNA-protein interactions. nih.govbiotage.co.jp The distinct fluorescence properties of acridine dyes when bound to different nucleic acid structures (e.g., double-stranded DNA vs. single-stranded RNA) can also be exploited. While not a FRET-based method, this differential staining itself provides structural information.

In protein studies, FRET can monitor conformational changes associated with ligand binding, protein folding, or protein-protein interactions. nih.gov A study on the interaction between human serum albumin (HSA) and derivatives of 3,6-diaminoacridine utilized Förster's non-radiative energy transfer theory to calculate a binding distance of approximately 3 nm between the protein (donor) and the acridine derivatives (acceptors), demonstrating the utility of these compounds in probing protein structure and binding events. nih.gov

The distance-dependent nature of FRET makes it an ideal method for confirming and monitoring molecular interactions within complex biological environments. nih.gov When two molecules, each labeled with a member of a FRET pair, interact and come into close proximity, an increase in FRET efficiency can be observed. This can be detected as a decrease in donor fluorescence intensity (quenching) and an increase in acceptor fluorescence intensity (sensitized emission). ulab360.com

This principle is widely used to study protein-protein interactions, receptor dimerization, and the binding of small molecules to target proteins or nucleic acids. The high sensitivity of FRET allows these interactions to be studied at low, physiologically relevant concentrations. The application of an Acridine Orange-based FRET system to detect Vitamin B12 illustrates how these interactions can be quantified; the binding of the vitamin disrupted the FRET system, leading to a measurable change in fluorescence. nih.gov This provides a model for how this compound could potentially be used in assays to monitor the proximity and interaction of biomolecules.

Bioanalytical Methodologies Utilizing this compound

The unique photophysical properties of acridine derivatives have led to their incorporation into a wide range of bioanalytical methodologies. These methods leverage the changes in fluorescence (intensity, lifetime, or wavelength) that occur when the acridine probe interacts with its target analyte or environment.

A fluorescent biosensor is a device that combines a biological recognition element with a fluorescent transducer. Acridine derivatives are excellent candidates for the transducer component due to their sensitive fluorescence response. Researchers have designed and synthesized novel acridine-based fluorescent sensors for various analytes.

For example, an acridine derivative was functionalized to create a chemosensor that exhibits high selectivity and sensitivity for hypochlorite (B82951) (ClO⁻), an important reactive oxygen species, allowing for its detection in water samples and zebrafish. mdpi.com Another study reported novel acridine-based fluorescence sensors capable of detecting specific amino acid anions in aqueous solutions. nih.gov These sensors often operate on a "turn-on" or "turn-off" mechanism, where fluorescence is either initiated or quenched upon binding to the target analyte.

Table 1: Examples of Acridine-Based Fluorescent Sensors Note: These examples use functionalized acridine scaffolds, not specifically this compound.

| Sensor Base | Target Analyte | Sensing Mechanism | Application |

| Acridine-benzhydryl isothiocyanate | Hypochlorite (ClO⁻) | Fluorescence Quenching | Environmental and biological sensing mdpi.com |

| Acridine-alaninol complex with Cu(II) | Amino Acid Anions | Fluorescence "OFF-ON" | Sensing in aqueous solutions nih.gov |

| Acridine derivative | Polarity | Wavelength Shift & Intensity Change | Monitoring cell polarity rsc.org |

Fluorescent dyes are indispensable tools in modern biological microscopy. Acridine derivatives, particularly Acridine Orange, have a long history of use as fluorescent stains for visualizing cellular components. Due to its nucleic acid binding properties, Acridine Orange is commonly used in fluorescence microscopy and confocal laser scanning microscopy to differentially stain DNA and RNA. When bound to double-stranded DNA, it fluoresces green, while its interaction with single-stranded RNA results in red fluorescence.

This property allows for the visualization of the nucleus (green) and cytoplasm/nucleoli (red), where RNA is abundant. It has been used for diverse applications, from mapping brain tumors to assessing cell viability and studying autophagy. nih.gov The application in confocal endomicroscopy for intraoperative imaging highlights the utility of acridine dyes in advanced, real-time biological visualization. nih.gov While specific microscopy applications of this compound are not detailed in the literature, its structural similarity to other diaminoacridines suggests it would likely function as a fluorescent nucleic acid stain with its own unique spectral properties.

Structure Activity Relationship Sar Studies of Acridine 1,7 Diaminedihydrochloride Derivatives

Impact of Substituent Effects on Binding Affinity and Selectivity

The ability of an acridine (B1665455) derivative to bind to its target, and to do so with selectivity, is profoundly influenced by the nature and position of chemical groups attached to the acridine nucleus. These substituents can modify the molecule's size, shape, electronic properties, and potential for specific intermolecular interactions, thereby fine-tuning its binding affinity.

The primary interaction is the intercalation of the planar acridine ring system, which has a thickness of about 3.5 Å, ideal for slotting between DNA base pairs. nih.gov However, the substituents dictate the strength and specificity of this binding. A crucial factor is the ionization state of the molecule. The nitrogen atom within the acridine ring (N10) and exocyclic amino groups can become protonated at physiological pH. This positive charge is critical for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. instras.comrsc.org Studies on proflavine (B1679165) diazide, for instance, show that the molecule becomes protonated upon binding to DNA, indicating a binding-coupled protonation mechanism that enhances affinity. rsc.org

The effects of various substituents are summarized below:

Amino Groups: The diamino-substitution pattern is vital. The exocyclic amino groups, as seen in proflavine, often reside in the major or minor groove of the DNA helix where they can form specific hydrogen bonds, contributing to binding affinity. rsc.org

9-Anilino and 9-Aminoacridine (B1665356) Derivatives: The 9-amino group is a common feature in many biologically active acridines. N-substitution at this position can significantly alter binding. For example, studies on acridine-9-amines (A9As) show that different N-substituents lead to varying binding constants with DNA, with thermodynamic data indicating that the complex formation is an enthalpy-driven process. nih.gov

Carboxamide Side Chains: The addition of a side chain, such as a 4-carboxamide group found in derivatives like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), can substantially increase binding affinity. nih.gov These side chains occupy one of the DNA grooves and can form additional hydrogen bonds with the DNA bases, enhancing both the strength and potential sequence selectivity of the interaction. youtube.com The presence of moieties like N,N-diethylamine on side chains has been shown to be particularly effective in certain biological assays. nih.gov

Ring Substituents: Adding groups directly to the aromatic rings modifies the electronic distribution of the chromophore. For example, electron-donating groups can influence the pKa of the acridine nitrogen, affecting its protonation state and, consequently, its electrostatic interaction with DNA. nih.gov

Interactive Table: Effect of Substituents on DNA Binding Affinity of Acridine Derivatives

| Derivative Class | Substituent/Feature | Position(s) | Observed Effect on Binding Affinity/Activity | Reference |

|---|---|---|---|---|

| Proflavine (3,6-diaminoacridine) | Amino groups | 3, 6 | Essential for binding; enables protonation and electrostatic interaction. | rsc.orgresearchgate.net |

| Proflavine Diazide | Amido-azide on amines | 3, 6 | Lower binding affinity than proflavine, but still strong intercalation. | rsc.org |

| Acridine-9-amines | Various N-substituents | 9 | Modulates binding constants (log(KA) from 2.59 to 5.50); enthalpy-driven process. | nih.gov |

| Acridine-4-carboxamides | Carboxamide side chain | 4 | Enhances binding affinity through groove interaction and H-bonding. | nih.govyoutube.com |

Correlations between Structural Features and Molecular Interaction Mechanisms

The specific structural characteristics of an acridine derivative are directly correlated with the precise way it interacts with its molecular target. These interactions go beyond simple binding affinity and define the mechanism of action at a molecular level.

The foundational interaction mechanism is intercalation . This requires a planar, rigid aromatic system that can slide between the base pairs of DNA. This insertion causes significant distortion of the DNA helix, including unwinding of the helix, an increase in its length, and profound changes to the geometry of the phosphodiester backbone. nih.govnih.gov Solid-state NMR studies on the proflavine-DNA complex have shown that while the DNA's sugar pucker remains unchanged, the orientation of the phosphodiester groups is dramatically altered to accommodate the intercalated drug. nih.gov

The orientation of the intercalated ring and the role of substituents are key:

Parallel Intercalation: For acridine-4-carboxamides, X-ray crystallography reveals that the long axis of the acridine chromophore aligns parallel to the flanking DNA base pairs. youtube.com This geometry places the side chain in a specific groove, allowing for further interactions.

Groove Binding of Side Chains: A critical structural feature is the presence of side chains that can occupy either the major or minor groove of the DNA. The carboxamide side chain of DACA, for example, extends into the major groove, where it forms a specific hydrogen bond with the N7 atom of a guanine (B1146940) base. This demonstrates a "DNA-induced fit," where the DNA structure helps stabilize the bound conformation of the drug. youtube.com

Electrostatic Anchoring: The protonation of the acridine ring nitrogen (N10) and any exocyclic amino groups is a key structural feature for the electrostatic interaction mechanism. The resulting positive charges are stabilized by the negatively charged phosphate groups of the DNA backbone, anchoring the molecule in place. instras.comyoutube.com The proximity of the phosphate's negative charge can even stabilize the protonated form of the acridine. youtube.com

Surface Binding vs. Intercalation: While intercalation is common, some structural features or environmental conditions can favor external or groove binding. For proflavine, increasing concentrations of ethanol (B145695) can shift the dominant interaction mode from intercalation to surface binding, demonstrating that the binding mechanism can be sensitive to the environment. acs.org Similarly, bulky substituents may hinder deep intercalation, causing the acridine to sit more toward the edge of the groove. rsc.org

Interactive Table: Correlation of Acridine Structural Features with Molecular Interaction Mechanisms

| Structural Feature | Molecular Interaction Mechanism | Consequence | Reference |

|---|---|---|---|

| Planar Aromatic Core | Intercalation: Stacking between DNA base pairs. | Unwinding and lengthening of the DNA helix. | nih.govnih.gov |

| Protonated Ring/Amino Nitrogen | Electrostatic Interaction: Attraction to DNA phosphate backbone. | Stabilization of the drug-DNA complex; anchoring. | instras.comyoutube.com |

| Flexible Side Chain (e.g., Carboxamide) | Groove Binding: Occupation of DNA major or minor groove. | Sequence-specific hydrogen bonding; improved affinity. | nih.govyoutube.com |

| Phosphodiester Groups (in DNA) | Conformational Change: Tilting to span the intercalation site. | Compensation for helix unwinding; stabilization of the complex. | nih.gov |

Future Research Directions and Translational Perspectives for Acridine 1,7 Diaminedihydrochloride

Exploration of Novel Molecular Targets

The primary known molecular target for many acridine (B1665455) derivatives is DNA, where they act as intercalating agents. nih.gov Future research on Acridine-1,7-diaminedihydrochloride could explore its potential to interact with other molecular targets. The substitution pattern of the diamino groups at the 1 and 7 positions could confer unique binding properties, potentially leading to interactions with specific proteins or RNA structures.

Extensive research on various acridine derivatives has identified a range of molecular targets beyond simple DNA intercalation. These include enzymes such as topoisomerases, kinases, and telomerase, as well as protein-protein interactions. nih.govnih.gov A systematic investigation into the inhibitory activity of this compound against a panel of such enzymes could reveal novel and specific molecular targets.

Potential Novel Molecular Targets for Acridine Derivatives:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Topoisomerase I/II, Protein Kinases, Telomerase | Cancer |

| Protein-Protein Interactions | - | Various |

| RNA Structures | G-quadruplexes | Cancer, Antiviral |

Development of Advanced Analytical Tools and Probes

The inherent fluorescence of the acridine core is a key feature that can be exploited for the development of analytical tools. solubilityofthings.com Research in this area for this compound would likely focus on its potential as a fluorescent probe for bio-imaging or as a sensor for specific biomolecules or ions. The diamino substituents could be modified to enhance its photophysical properties or to introduce specific recognition elements.

The development of acridine-based probes for sensing ATP/ADP levels and for monitoring metabolic processes has been reported for other derivatives. nih.gov Similar strategies could be applied to this compound, potentially creating tools for studying cellular energy metabolism. Furthermore, the design of "smart" probes that exhibit a change in fluorescence upon binding to a specific target is a promising area of research. nih.gov

Integration with Emerging Technologies in Chemical Biology